Radezolid

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: this compound Hydrochloride (active moiety of).

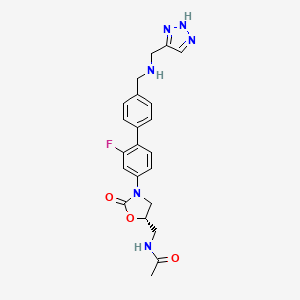

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTNOGHPGJANSW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007238 | |

| Record name | Radezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869884-78-6 | |

| Record name | Radezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869884-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Radezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Radezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Activity of Radezolid Against Gram-Positive Pathogens: A Technical Overview

Introduction

Radezolid, a novel oxazolidinone antibiotic, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacterial infections. As a member of the oxazolidinone class, this compound shares a mechanism of action with linezolid, the first clinically approved drug in this class. However, this compound exhibits enhanced potency against a broad spectrum of Gram-positive pathogens, including those that have developed resistance to other antimicrobial agents. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its efficacy against key Gram-positive bacteria, and details the experimental methodologies used to evaluate its antimicrobial properties.

Mechanism of Action

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[1] This class of antibiotics binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[1] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors. This compound's enhanced activity is attributed to additional interactions with the ribosomal target site.

Mechanism of action of this compound.

In Vitro Antimicrobial Activity

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has demonstrated superior in vitro activity compared to linezolid against a variety of Gram-positive pathogens.

Data Presentation

The following tables summarize the MIC values for this compound against Staphylococcus aureus, Enterococcus faecalis, and Streptococcus agalactiae.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Organism (n) | Drug | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| MRSA (82) & MSSA (55) | This compound | ≤0.125 - 0.5 | - | - | [2] |

| MRSA & MSSA | Linezolid | ≤0.5 - 4 | - | - | [2] |

Note: For the study cited, the MIC₅₀/MIC₉₀ of linezolid was approximately four times that of this compound.[2]

Table 2: In Vitro Activity of this compound against Enterococcus faecalis

| Organism (n) | Drug | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| E. faecalis (302) | This compound | - | 0.25 | 0.50 | [3] |

| E. faecalis (302) | Linezolid | - | 2 | 4 | [3] |

| Linezolid-Resistant E. faecalis (71) | This compound | 0.5 - 1 | - | - | |

| Linezolid-Resistant E. faecalis (71) | Tedizolid | 1 - 4 | - | - |

Table 3: In Vitro Activity of this compound against Streptococcus agalactiae

| Organism (n) | Drug | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| S. agalactiae (136) | This compound | - | - | Generally 1/2 to 1/4 of Linezolid | [4] |

| S. agalactiae (136) | Linezolid | - | - | - | [4] |

Time-Kill Assays

Time-kill assays are performed to assess the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time. While specific quantitative time-kill data for this compound against a range of Gram-positive pathogens is not widely available in the cited literature, studies on linezolid indicate that oxazolidinones are generally bacteriostatic against staphylococci and enterococci.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This is an important pharmacodynamic parameter that can influence dosing regimens. For the oxazolidinone class, linezolid has been shown to have a moderate PAE against Gram-positive organisms. One study found the PAE for linezolid at 4 times the MIC to be between 0.5 and 2.4 hours against S. aureus, S. epidermidis, and E. faecalis.[3] Specific quantitative PAE data for this compound is limited in the reviewed literature.

Resistance Mechanisms

Resistance to oxazolidinones in Gram-positive bacteria is primarily mediated by mutations in the 23S rRNA gene, which is the target site of these drugs. Alterations in ribosomal proteins L3 and L4 can also contribute to resistance. Additionally, the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA, can confer resistance to oxazolidinones and other classes of antibiotics.

Mechanisms of resistance to this compound.

Experimental Protocols

The in vitro data presented in this guide were primarily generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: The stock solution is serially diluted to obtain a range of concentrations.

-

Incorporation into Agar: Each dilution is added to molten Mueller-Hinton agar at a specified temperature (45-50°C) and poured into petri dishes. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Workflow for Agar Dilution MIC Testing.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including resistant strains. Its lower MIC values compared to linezolid suggest it may be a valuable therapeutic option. Further studies are warranted to fully elucidate its pharmacodynamic properties, including detailed time-kill kinetics and post-antibiotic effects against a broader array of Gram-positive bacteria. The standardized methodologies outlined in this guide are crucial for the continued evaluation of this compound and other novel antimicrobial agents.

References

- 1. A strategy to re-sensitise drug-resistant Gram-positive bacteria to oxazolidinone-class antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

Radezolid's Binding Affinity to the Ribosomal Peptidyl Transferase Center: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid is a next-generation oxazolidinone antibiotic designed to overcome resistance to earlier compounds in its class, such as linezolid. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides an in-depth analysis of this compound's binding affinity to the ribosomal peptidyl transferase center (PTC), the catalytic heart of the ribosome. We will delve into the quantitative binding data available, detailed experimental protocols used to elucidate its binding characteristics, and visualize the key molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

Direct quantitative binding affinity data for this compound, such as dissociation constants (Kd) or inhibition constants (Ki), are not extensively reported in publicly available literature. However, the half-maximal inhibitory concentration (IC50) for the inhibition of in vitro translation provides a functional measure of its potency.

| Ribosome Type | Assay | IC50 (µM) | Reference |

| Wild-type E. coli Ribosomes | In vitro translation of superfolder green fluorescent protein (sf-GFP) | 0.9 | [1] |

| Cfr-modified E. coli Ribosomes | In vitro translation of superfolder green fluorescent protein (sf-GFP) | 4.9 | [1] |

The Cfr methyltransferase modifies the 23S rRNA at position A2503, conferring resistance to several classes of antibiotics that target the PTC.[2] The higher IC50 value for this compound against Cfr-modified ribosomes indicates a reduction in its inhibitory activity, though it retains modest efficacy.[1]

Mechanism of Action at the Peptidyl Transferase Center

This compound binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit.[3][4] Its binding is context-specific, with enhanced activity observed when an alanine residue is present in the penultimate position of the nascent polypeptide chain.[1] High-resolution cryogenic electron microscopy (cryo-EM) structures have revealed that the alanine side chain fits into a hydrophobic pocket created by the bound this compound, thereby stabilizing the drug-ribosome interaction.[1][5]

This compound's enhanced potency compared to linezolid is attributed to additional interactions mediated by its unique structural features. The D-ring of this compound, for instance, is thought to provide a potency advantage.[2]

Experimental Protocols

The characterization of this compound's binding to the ribosome has been achieved through a combination of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for two key experimental approaches.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

Cryo-EM has been instrumental in visualizing the precise binding mode of this compound within the PTC at near-atomic resolution.

Methodology:

-

Preparation of Ribosome-Radezolid Complexes:

-

Purified 70S ribosomes from the target bacterial species (e.g., Staphylococcus aureus or Escherichia coli) are incubated with an excess of this compound.[3]

-

The incubation is typically performed at 37°C to facilitate binding, followed by a period on ice.[3]

-

For studying stalled ribosome complexes, in vitro transcription-translation reactions are performed in the presence of this compound using a specific mRNA template known to induce stalling.[1]

-

-

Grid Preparation and Vitrification:

-

A small volume of the ribosome-Radezolid complex solution is applied to a glow-discharged cryo-EM grid.

-

The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample, preserving the native state of the complexes.

-

-

Data Acquisition:

-

The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.

-

A large number of images (micrographs) are collected automatically.

-

-

Image Processing and 3D Reconstruction:

-

Individual ribosome particles are picked from the micrographs.

-

The particles are then classified and aligned to generate a high-resolution three-dimensional map of the ribosome-Radezolid complex.

-

Specialized software is used for particle picking, 2D and 3D classification, and final 3D reconstruction.

-

-

Model Building and Refinement:

-

An atomic model of the ribosome and this compound is built into the cryo-EM density map.

-

The model is then refined to optimize the fit to the experimental data.

-

Toeprinting Assay for Ribosome Stalling

Toeprinting assays are used to identify the specific sites on an mRNA where ribosomes are stalled by an antibiotic.

Methodology:

-

In Vitro Transcription-Translation Reaction:

-

A coupled in vitro transcription-translation system is used.

-

A specific mRNA template, often containing a known stalling sequence, is added to the reaction mixture.

-

The reaction is initiated in the presence of varying concentrations of this compound.

-

-

Primer Extension:

-

A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the potential stalling site on the mRNA, is annealed to the mRNA.

-

Reverse transcriptase is then added to synthesize a cDNA copy of the mRNA template.

-

-

Analysis of cDNA Products:

-

The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will be blocked, resulting in a truncated cDNA product (a "toeprint").

-

The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The positions of the toeprints are determined by comparing their migration to a sequencing ladder generated from the same mRNA template.

-

An increase in the intensity of a specific toeprint band in the presence of this compound indicates drug-induced ribosome stalling at that particular codon.

-

Visualizations

This compound's Mechanism of Action at the PTC

Caption: this compound binds to the A-site of the PTC, a process stabilized by the nascent peptide.

Experimental Workflow for Cryo-EM Analysis

Caption: A streamlined workflow for determining the structure of this compound bound to the ribosome.

Experimental Workflow for Toeprinting Assay

References

- 1. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Intracellular Accumulation and Activity of Radezolid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid is a novel biaryloxazolidinone antibiotic, representing a significant advancement in the oxazolidinone class, which includes linezolid.[1][2] Its unique chemical structure, featuring a biaryl spacer and a heteroaryl side chain, confers a dibasic character and increases its hydrophilicity at physiological pH.[3][4][5] These modifications result in an improved antimicrobial profile, with enhanced activity against a range of bacteria, including linezolid-resistant strains.[1][6] A critical feature of this compound, and the focus of this guide, is its marked ability to accumulate within host cells. This characteristic is paramount for treating infections caused by intracellular pathogens, which can evade the host immune system and many antibiotics by residing within cells. This guide provides a comprehensive overview of the quantitative data, mechanisms, and experimental methodologies related to this compound's intracellular pharmacokinetics and pharmacodynamics.

Intracellular Accumulation of this compound

This compound demonstrates rapid, extensive, and reversible accumulation in a wide variety of both phagocytic and non-phagocytic cells.[3][6] This high level of intracellular penetration is a key differentiator from its predecessor, linezolid, and is fundamental to its potent intracellular activity.

Quantitative Analysis of Accumulation

Studies have consistently shown that this compound reaches intracellular concentrations approximately 10- to 12-fold higher than the surrounding extracellular environment.[3][7] This contrasts sharply with linezolid, which typically achieves a cellular-to-extracellular (C/E) concentration ratio of only about 1.0 to 1.5.[4] The accumulation is remarkably consistent across diverse cell types, including macrophages, neutrophils, keratinocytes, endothelial cells, and osteoblasts.[2][6]

The kinetics of this process are rapid; the half-life for cellular uptake is approximately 6 minutes, with a subsequent efflux half-life of about 9 minutes, indicating the drug can freely enter and exit the cell.[3][5]

Table 1: Cellular Accumulation and Pharmacokinetics of this compound

| Parameter | Cell Types Studied | Value | Reference |

| Accumulation Ratio (C/E) | THP-1 Macrophages, J774 Macrophages, PMNs, Osteoblasts | ~10- to 12-fold | [3][7] |

| Keratinocytes, Endothelial Cells, Bronchial Epithelial Cells | ~10-fold | [2][6] | |

| Uptake Half-life (t½) | THP-1 and J774 Macrophages, PMNs | ~6 minutes | [3][5] |

| Efflux Half-life (t½) | THP-1 and J774 Macrophages, PMNs | ~9 minutes | [3][5] |

| Subcellular Localization | J774 Macrophages | ~60% Cytosol, ~40% Lysosomes | [2][3][5][6] |

Subcellular Distribution

Upon entering the cell, this compound does not distribute uniformly. Subcellular fractionation studies have revealed a dual localization pattern. Approximately 60% of the intracellular drug concentration resides in the cytosol, while the remaining 40% is sequestered within the lysosomes.[2][3][6] No specific association with mitochondria has been observed.[3][5] This distribution ensures the drug is present in the primary cellular compartments where intracellular bacteria like Listeria monocytogenes (cytosol) and Staphylococcus aureus (phagolysosomes) reside.[1]

Mechanism of Cellular Uptake and Accumulation

The accumulation of this compound is not an active, energy-dependent process but is rather governed by the physicochemical properties of the molecule and the physiological pH gradients of the cell.[3] The proposed mechanism involves passive diffusion across the cell membrane followed by partial sequestration, or "proton trapping," in acidic organelles.[3][5]

The key factors are:

-

Passive Diffusion: The uncharged form of this compound diffuses freely across the plasma membrane into the cytosol, driven by the concentration gradient.

-

pH-Dependent Trapping: Lysosomes maintain an acidic internal environment (pH ~5.0). This compound, as a weak base, becomes protonated and therefore charged within this acidic compartment. This charged form is less membrane-permeable and becomes effectively trapped, leading to accumulation.[3][8]

-

Energy Independence: The process is not saturable and is independent of cellular energy.[3]

-

No Efflux Pump Interaction: Accumulation is unaffected by common efflux pump inhibitors, suggesting this compound is not a substrate for these resistance mechanisms.[3][5]

Intracellular Antibacterial Activity

The high intracellular concentration of this compound translates directly into potent antibacterial activity. It is consistently more effective than linezolid against intracellular pathogens, a result of both its higher accumulation and its superior intrinsic activity (lower Minimum Inhibitory Concentrations, MICs).[2][6]

Time-kill curve analyses show that this compound acts more rapidly than linezolid against bacteria both in broth and within infected macrophages.[2][6] Its efficacy has been demonstrated against bacteria residing in various subcellular compartments, including the cytosol, vacuoles, and phagolysosomes.[1][6] Furthermore, it retains its potent activity against linezolid-resistant bacterial strains.[6]

Table 2: Comparative Intracellular Activity and MICs of this compound vs. Linezolid

| Bacterial Species | Subcellular Location | Host Cell | This compound MIC (mg/L) | Linezolid MIC (mg/L) | Intracellular Potency | Reference |

| S. aureus (MSSA, MRSA) | Phagolysosome | THP-1 Macrophages, Osteoblasts | 0.25 - 2 | 1 - 16 | This compound is ~10-fold more potent | [6][7][9] |

| S. epidermidis | Phagolysosome | THP-1 Macrophages | 0.25 | 2 | This compound is more potent | [6] |

| L. monocytogenes | Cytosol | THP-1 Macrophages | 0.03 - 0.06 | 1 - 2 | This compound is significantly more potent | [10] |

| L. pneumophila | Replication Vacuoles | THP-1 Macrophages | 0.5 - 1 | 4 - 8 | This compound is significantly more potent | [10] |

| E. faecalis (Linezolid-Resistant) | N/A (Planktonic) | N/A | 0.5 - 1 | ≥64 | This compound MIC is 8-fold lower (MIC₉₀) | [11][12] |

Key Experimental Protocols

The following sections detail the generalized methodologies used to quantify the intracellular accumulation and activity of this compound.

Protocol: Measurement of Intracellular Drug Accumulation

This protocol quantifies the total amount of drug associated with a cell population. The use of a radiolabeled compound is standard for achieving high sensitivity and accuracy.

-

Cell Culture: Culture cells (e.g., THP-1 macrophages) to the desired density.

-

Incubation: Incubate the cells with a known concentration of radiolabeled ([¹⁴C]) this compound for a defined period (e.g., 2 hours for equilibrium).

-

Separation: Rapidly separate the cells from the extracellular medium. This is often achieved by centrifuging the cell suspension through a layer of silicone oil, which is immiscible with the aqueous layers, effectively separating the cell pellet from the drug-containing medium.

-

Cell Lysis: Lyse the washed cell pellet using sonication or a suitable detergent.

-

Quantification:

-

Drug Content: Measure the radioactivity in an aliquot of the cell lysate using liquid scintillation counting.

-

Protein Content: Measure the total protein concentration in another aliquot of the lysate (e.g., using a Lowry or BCA assay).

-

-

Calculation: Calculate the intracellular drug concentration, typically expressed as ng of drug per mg of cell protein. The cellular-to-extracellular (C/E) ratio is then determined by relating this value to the extracellular drug concentration, often using a standard cell volume conversion factor (e.g., 5 µL/mg of protein).[13]

References

- 1. Cellular Pharmacodynamics of the Novel Biaryloxazolidinone this compound: Studies with Infected Phagocytic and Nonphagocytic cells, Using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular pharmacodynamics of the novel biaryloxazolidinone this compound: studies with infected phagocytic and nonphagocytic cells, using Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes, and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Pharmacokinetics of the Novel Biaryloxazolidinone this compound in Phagocytic Cells: Studies with Macrophages and Polymorphonuclear Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellular pharmacokinetics of the novel biaryloxazolidinone this compound in phagocytic cells: studies with macrophages and polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Can intracellular Staphylococcus aureus in osteomyelitis be treated using current antibiotics? A systematic review and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. facm.ucl.ac.be [facm.ucl.ac.be]

- 9. researchgate.net [researchgate.net]

- 10. facm.ucl.ac.be [facm.ucl.ac.be]

- 11. This compound Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Radezolid in Animal Models of Skin Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid is a novel oxazolidinone antibiotic with potent in vitro activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common causative agent of skin and soft tissue infections (SSTIs).[1][2][3] Preclinical in vivo studies are a critical step in the evaluation of new antimicrobial agents. While extensive clinical trial data for this compound in uncomplicated skin and skin structure infections (uSSSIs) exists, detailed public-domain protocols and quantitative data from preclinical animal models for skin infections are not widely available.[4][5][6]

These application notes provide a framework for researchers to evaluate the in vivo efficacy of this compound in established murine models of skin infection. The protocols described are based on well-characterized models used for other antibiotics, including other oxazolidinones like linezolid, and can be adapted for the specific investigation of this compound.

In Vitro Potency of this compound

In vitro studies have demonstrated that this compound has greater antibacterial activity against S. aureus compared to linezolid.[1][2] The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to be in the range of ≤0.125 to 0.5 mg/L, which is approximately four times lower than that of linezolid.[1][2][3] This superior in vitro potency suggests a strong potential for efficacy in in vivo settings.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| This compound | ≤0.125 - 0.5 | 0.25 | 0.5 | [7][8] |

| Linezolid | ≤0.5 - 4 | 2 | 4 | [7][8] |

Recommended In Vivo Animal Models

Two well-established murine models are recommended for assessing the efficacy of this compound in treating skin infections: the Murine Tape-Stripping Superficial Skin Infection Model and the Murine Full-Thickness Wound Infection Model.

Murine Tape-Stripping Superficial Skin Infection Model

This model is suitable for evaluating topically administered this compound for superficial skin infections like impetigo. It involves the disruption of the epidermal barrier to facilitate infection.

-

Animal Preparation:

-

Use female BALB/c mice (6-8 weeks old).

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave a small area on the dorsal side of the mice.

-

-

Skin Barrier Disruption:

-

Apply adhesive tape repeatedly to the shaved area to strip the stratum corneum. This will be visible as a glistening surface.

-

-

Infection:

-

Prepare a suspension of a clinical isolate of S. aureus (e.g., MRSA strain USA300) in the mid-logarithmic growth phase.

-

Apply a small volume (e.g., 10 µL) of the bacterial suspension (containing approximately 10^7 CFU) to the stripped skin area.

-

-

Treatment:

-

Prepare the this compound formulation for topical application (e.g., as an ointment or cream).

-

At a predetermined time post-infection (e.g., 2-4 hours), apply the this compound formulation to the infected area.

-

Include vehicle control and comparator antibiotic (e.g., linezolid or mupirocin) groups.

-

Apply treatment once or twice daily for a specified duration (e.g., 3-5 days).

-

-

Efficacy Evaluation:

-

At the end of the treatment period, euthanize the mice.

-

Excise the infected skin tissue using a biopsy punch.

-

Homogenize the tissue in sterile saline or PBS.

-

Perform serial dilutions of the homogenate and plate on appropriate agar media (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/g of tissue).

-

Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

-

Diagram: Murine Tape-Stripping Skin Infection Workflow

References

- 1. Antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus clinical isolates from China [frontiersin.org]

- 3. Antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus clinical isolates from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | MedPath [trial.medpath.com]

- 7. Frontiers | this compound Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation [frontiersin.org]

- 8. This compound Is More Effective Than Linezolid Against Planktonic Cells and Inhibits Enterococcus faecalis Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Resolution Cryo-EM Structures of Radezolid-Stalled Ribosome Complexes

These notes provide a detailed overview and protocols for studying the structural basis of ribosome inhibition by radezolid, a second-generation oxazolidinone antibiotic. The information is targeted towards researchers, scientists, and drug development professionals working on antibiotic mechanisms and ribosome structure.

Introduction: this compound's Mechanism of Action

This compound is a synthetic antibiotic belonging to the oxazolidinone class, which also includes linezolid.[1] These antibiotics function by inhibiting protein synthesis in bacteria. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, specifically at the A-site, thereby sterically hindering the placement of incoming aminoacyl-tRNA and preventing peptide bond formation.[2][3]

A key feature of oxazolidinones like this compound is their context-specific mechanism of action. They do not stall all translation but are particularly effective when the nascent polypeptide chain contains an alanine at the penultimate (-1) position.[1][4] High-resolution cryo-electron microscopy (cryo-EM) structures have revealed that the alanine side chain fits into a small hydrophobic pocket created by the bound this compound, which enhances the antibiotic's binding to the ribosome and leads to more effective stalling of translation.[1][5][6][7] This structural understanding provides a molecular basis for the context-specificity of this important class of antibiotics.[1]

Quantitative Data Summary

The following tables summarize the key high-resolution cryo-EM structures of this compound in complex with bacterial ribosomes.

Table 1: Cryo-EM Structures of this compound-Stalled E. coli Ribosomes

| Complex Description | Organism | Resolution (Å) | PDB ID | EMDB ID | Primary Citation |

| Wild-type stalled ribosome with this compound | Escherichia coli | 2.48 | 7s1i | EMD-24802 | Tsai K, et al. (2022)[6] |

| Cfr-modified stalled ribosome with this compound | Escherichia coli | 2.42 | 7s1k | EMD-24803 | Tsai K, et al. (2022)[7] |

Table 2: Cryo-EM Structure of this compound Bound to S. aureus 50S Subunit

| Complex Description | Organism | Resolution (Å) | PDB ID | EMDB ID | Primary Citation |

| 50S ribosomal subunit with this compound | Staphylococcus aureus (MRSA) | 3.1 | 6wru | EMD-21888 | Wright A, et al. (2020)[8] |

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action and the general experimental workflow for determining the structures.

Caption: Mechanism of this compound-induced ribosome stalling.

Caption: General workflow for cryo-EM structure determination.

Experimental Protocols

The following protocols are generalized from published studies on this compound-ribosome complexes and standard cryo-EM practices.[9][10][11]

This protocol describes the in vitro assembly of ribosome complexes stalled by this compound.

-

Component Preparation :

-

Purify 70S ribosomes from the desired bacterial strain (e.g., E. coli MRE600) using sucrose gradient centrifugation.

-

Synthesize or purchase mRNA encoding a peptide sequence known to be stalled by this compound (e.g., containing a penultimate alanine codon).

-

Prepare the specific peptidyl-tRNA that will occupy the P-site upon stalling.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Complex Assembly :

-

In a reaction buffer (e.g., pH 7.5 buffer containing magnesium ions[9]), combine the 70S ribosomes, mRNA, and P-site peptidyl-tRNA.

-

Incubate the mixture to allow for the formation of the initiation complex and elongation to the stalling point.

-

Introduce this compound to the reaction mixture at a concentration sufficient to saturate the ribosome binding sites.

-

Incubate to allow this compound binding and stalling of the ribosome complexes.

-

Purify the stalled complexes from unbound components, typically using a sucrose cushion or gradient centrifugation.

-

This protocol is for preparing frozen-hydrated specimens for cryo-EM imaging.

-

Grid Selection : Use appropriate cryo-EM grids, such as Quantifoil R1.2/1.3 300-mesh copper grids with a carbon support film.[9]

-

Sample Application :

-

Concentrate the purified stalled ribosome complexes to an optimal concentration for cryo-EM (typically 1-2 µg/µl).[11]

-

Apply 3-4 µL of the sample to a freshly glow-discharged grid.

-

-

Vitrification :

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot). This process embeds the complexes in a layer of vitreous (non-crystalline) ice.[11]

-

Store the vitrified grids in liquid nitrogen until imaging.

-

This protocol outlines the general steps for collecting high-resolution images.

-

Microscope Setup :

-

Use a high-end cryo-transmission electron microscope (cryo-TEM), such as a 200 or 300 kV Titan Krios, equipped with a direct electron detector.[11]

-

-

Data Collection Strategy :

-

Load the vitrified grid into the microscope under cryogenic conditions.

-

Screen the grid to identify areas with optimal ice thickness and particle distribution.

-

Automate the collection of a large number of images (micrographs), typically several thousand, in movie mode to account for beam-induced motion.[11][12]

-

This protocol describes the computational pipeline to generate a 3D structure from the collected 2D images.

-

Pre-processing :

-

Particle Picking :

-

Automatically select particle images (projections of the ribosome complex) from the corrected micrographs using a template-based or template-free picking algorithm (e.g., Laplacian of Gaussian).[11]

-

-

2D Classification :

-

Sort the extracted particles into different classes based on their 2D projections using software like RELION. This step is crucial for removing images of ice contaminants, aggregates, or damaged particles.[11]

-

-

3D Reconstruction and Refinement :

-

Generate an initial 3D model (ab initio or from a reference) from a good subset of particles.

-

Perform iterative rounds of 3D classification and refinement to sort particles into structurally homogeneous populations and improve the resolution of the final 3D map.

-

Perform post-processing steps, including B-factor sharpening, to enhance map features.

-

-

Model Building :

-

Fit an atomic model of the ribosome, tRNAs, mRNA, and this compound into the final high-resolution cryo-EM density map. Refine the model to optimize its fit and stereochemistry.

-

References

- 1. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigating the Mechanism of Action of Ribosome-Targeting Antibiotics and Resistance by RNA Methylation - ProQuest [proquest.com]

- 5. escholarship.org [escholarship.org]

- 6. EMDB < EMD-24802 [ebi.ac.uk]

- 7. 7s1k - Cfr-modified Escherichia coli stalled ribosome with antibiotic this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 8. EMDB < EMD-21888 [ebi.ac.uk]

- 9. EMDB-24802: Wild-type Escherichia coli stalled ribosome with antibiotic this compound - Yorodumi [pdbj.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Purification and Cryo-electron Microscopy Analysis of Plant Mitochondrial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

Application Notes and Protocols for Assaying the Anti-Biofilm Activity of Radezolid against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to antibiotics and host immune responses. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which acts as a protective barrier. Radezolid is a novel oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Emerging research indicates that this compound exhibits potent antibacterial and anti-biofilm activity against S. aureus, including methicillin-resistant (MRSA) strains.[3][4][5][6] Notably, this compound has demonstrated greater in vitro antibacterial activity than the first-generation oxazolidinone, linezolid, with a minimum inhibitory concentration (MIC) that is approximately four times lower.[3][4][7] Furthermore, at sub-inhibitory concentrations, this compound has been shown to significantly inhibit biofilm formation.[3][4]

These application notes provide detailed protocols for assaying the anti-biofilm activity of this compound against S. aureus, enabling researchers to effectively evaluate its potential as a therapeutic agent for biofilm-related infections.

Data Presentation

Table 1: Summary of this compound's In Vitro Activity against Staphylococcus aureus

| Parameter | This compound Value (mg/L) | Linezolid Value (mg/L) | Reference Strain(s) | Key Findings | Citations |

| MIC Range | ≤0.125 - 0.5 | ≤0.5 - 4 | Clinical isolates of MRSA and MSSA | This compound demonstrates superior antibacterial activity compared to linezolid. | [3][4][7][8] |

| MIC50 | Not explicitly stated | ~4x higher than this compound | Clinical isolates of MRSA and MSSA | Confirms the enhanced potency of this compound. | [7] |

| MIC90 | Not explicitly stated | ~4x higher than this compound | Clinical isolates of MRSA and MSSA | Further supports the enhanced potency of this compound. | [7] |

| Biofilm Inhibition (Sub-MIC) | Significant inhibition at 1/8 and 1/16 x MIC | Less effective than this compound at equivalent sub-MICs | S. aureus clinical isolates | This compound effectively prevents biofilm formation at concentrations below those required to inhibit planktonic growth. | [3][4] |

| Mature Biofilm Eradication | Effective at 8 x MIC | Less effective than this compound | Enterococcus faecalis (as a proxy) | Higher concentrations of this compound are required to eradicate established biofilms. | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Staphylococcus aureus strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Prepare Bacterial Inoculum: Culture S. aureus in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration with an OD similar to the negative control.

Crystal Violet Assay for Biofilm Quantification

This assay measures the total biofilm biomass.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Protocol:

-

Biofilm Formation: In a 96-well plate, add 200 µL of an overnight culture of S. aureus (adjusted to ~1 x 107 CFU/mL in TSB with 1% glucose) to each well. To test for biofilm inhibition, add varying concentrations of this compound at this step.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm.

-

Fixation (Optional): Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three to four times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-590 nm using a spectrophotometer.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Protocol:

This protocol follows the same initial steps as the Crystal Violet Assay for biofilm inhibition. The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the untreated control, as determined by the crystal violet staining.[10]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

-

Form Mature Biofilm: Grow S. aureus biofilms in a 96-well plate for 24 hours as described in the Crystal Violet Assay (steps 1 and 2).

-

Remove Planktonic Cells: Aspirate the medium containing planktonic cells.

-

Add this compound: Add fresh TSB containing two-fold serial dilutions of this compound to the wells with the established biofilms.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Quantification: Determine the viability of the remaining biofilm using a metabolic assay (e.g., XTT or MTT) or by colony-forming unit (CFU) counting after sonication to dislodge the biofilm. The MBEC is the lowest concentration of this compound that results in a significant reduction in viable cells compared to the untreated control.[10]

Mandatory Visualizations

References

- 1. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism | MDPI [mdpi.com]

- 4. ableweb.org [ableweb.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. Antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Anti-Microbic and Anti-Biofilm Activity Among Tedizolid and this compound Against Linezolid-Resistant Enterococcus faecalis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Radezolid in Studies of Listeria monocytogenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for listeriosis, a serious infection with high mortality rates, particularly in immunocompromised individuals, pregnant women, and newborns.[1] Its ability to survive and replicate within host cells presents a significant challenge for antibiotic therapy, necessitating the use of antimicrobial agents that can effectively penetrate host cells and exert their activity in the intracellular environment. Radezolid is a novel oxazolidinone antibiotic that has demonstrated potent activity against a variety of Gram-positive bacteria, including intracellular pathogens.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studies of Listeria monocytogenes, with a focus on its intracellular activity.

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] It has shown improved potency compared to the first-generation oxazolidinone, linezolid, against various bacteria.[6][7] A key feature of this compound is its ability to accumulate within phagocytic cells, reaching concentrations significantly higher than the extracellular medium.[2][3][8] This accumulation is a critical attribute for an antibiotic targeting intracellular pathogens like L. monocytogenes.

These application notes will provide a summary of the available data on this compound's efficacy against L. monocytogenes, detailed protocols for in vitro and cell-based assays, and a discussion of the relevant cellular signaling pathways.

Data Presentation

Table 1: In Vitro Susceptibility of Listeria monocytogenes to this compound and Comparators

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Linezolid | 2 | 4 | 1 - 4 | [9] |

| Ampicillin | ≤0.06 | ≤0.06 | - | [10] |

| Meropenem | ≤0.06 | ≤0.06 | - | [10] |

| Erythromycin | 0.12 | 0.12 | - | [10] |

| Gentamicin | ≤0.5 | ≤0.5 | - | [9] |

| Moxifloxacin | 0.25 | 1 | - | [9] |

| Ciprofloxacin | 0.5 | 2 | - | [9] |

| Vancomycin | 0.5 | 1 | - | [9] |

| Tetracycline | 1 | 16 | - | [9] |

Note: Researchers should determine the MIC of this compound against their specific L. monocytogenes strain(s) of interest using the protocol provided below.

Table 2: Intracellular Activity of this compound against Listeria monocytogenes

Studies have demonstrated that this compound is significantly more potent than Linezolid in reducing the intracellular burden of L. monocytogenes in THP-1 macrophages.[2][11]

| Antibiotic | Host Cell Line | L. monocytogenes Strain | Concentration | % Reduction in Intracellular CFU (Time) | Reference |

| This compound | THP-1 macrophages | EGD | 10x MIC | ~90% (24h) | [2][11] (extrapolated) |

| Linezolid | THP-1 macrophages | EGD | 10x MIC | ~50% (24h) | [2][11] (extrapolated) |

Note: The values presented are estimations based on graphical data from the cited literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against L. monocytogenes using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Listeria monocytogenes strain (e.g., EGD, ATCC 19115)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of L. monocytogenes on a non-selective agar plate (e.g., Brain Heart Infusion agar), pick 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of this compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Protocol 2: Intracellular Activity Assay in THP-1 Macrophages

This protocol details the methodology to assess the intracellular activity of this compound against L. monocytogenes using the human monocyte-like cell line THP-1.[12][13]

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Listeria monocytogenes strain

-

Brain Heart Infusion (BHI) broth and agar

-

This compound

-

Gentamicin

-

Sterile water (for cell lysis)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture and Differentiation:

-

Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10⁵ cells/well in a 24-well plate in the presence of 100 ng/mL PMA.

-

Incubate for 48-72 hours. The cells will become adherent.

-

After incubation, wash the cells twice with warm PBS to remove non-adherent cells and replace the medium with fresh, antibiotic-free RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours before infection.

-

-

Bacterial Inoculum Preparation:

-

Grow L. monocytogenes overnight in BHI broth at 37°C with shaking.

-

The following day, subculture the bacteria in fresh BHI broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Wash the bacteria twice with PBS by centrifugation and resuspend in RPMI-1640 without serum.

-

-

Infection of Macrophages:

-

Infect the differentiated THP-1 cells with L. monocytogenes at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

-

Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.

-

Incubate for 1 hour at 37°C in 5% CO₂ to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

After the 1-hour infection period, wash the cells three times with warm PBS.

-

Add fresh RPMI-1640 containing 10% FBS and a high concentration of an antibiotic that does not penetrate eukaryotic cells well, such as gentamicin (50 µg/mL), to kill any remaining extracellular bacteria.

-

Incubate for 1 hour.

-

-

Antibiotic Treatment:

-

Wash the cells three times with warm PBS to remove the gentamicin.

-

Add fresh RPMI-1640 with 10% FBS containing the desired concentrations of this compound (e.g., 0.1x, 1x, 10x MIC). Include a control well with no antibiotic.

-

Incubate for the desired time points (e.g., 2, 6, 24 hours).

-

-

Enumeration of Intracellular Bacteria:

-

At each time point, wash the cells three times with PBS.

-

Lyse the macrophages by adding 500 µL of sterile, cold water to each well and incubating for 10 minutes at room temperature.

-

Scrape the wells and collect the lysate.

-

Perform serial dilutions of the lysate in PBS and plate on BHI agar plates.

-

Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

-

The results can be expressed as CFU per well or normalized to the protein content of the cell lysate.

-

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of Listeria monocytogenes infection and the action of this compound.

Experimental Workflow

Caption: Workflow for assessing the intracellular activity of this compound.

Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

References

- 1. Cellular pharmacokinetics and intracellular activity against Listeria monocytogenes and Staphylococcus aureus of chemically modified and nanoencapsulated gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol using lentivirus to establish THP-1 suspension cell lines for immunostaining and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]

- 4. Comparative intracellular (THP-1 macrophage) and extracellular activities of beta-lactams, azithromycin, gentamicin, and fluoroquinolones against Listeria monocytogenes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the intracellular killing and modulation of antibiotic susceptibility of Listeria monocytogenes in THP-1 macrophages activated by gamma interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

- 10. Antimicrobial susceptibility of Listeria monocytogenes isolates from human cases in northern Italy, 2008-2010: MIC determination according to EUCAST broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanopartikel.info [nanopartikel.info]

- 12. journals.asm.org [journals.asm.org]

- 13. Mechanism of the Intracellular Killing and Modulation of Antibiotic Susceptibility of Listeria monocytogenes in THP-1 Macrophages Activated by Gamma Interferon - PMC [pmc.ncbi.nlm.nih.gov]

Application of Radezolid in Treating Community-Acquired Pneumonia Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Radezolid (RX-1741) is a next-generation oxazolidinone antibiotic developed for the treatment of serious Gram-positive bacterial infections, including community-acquired pneumonia (CAP). As a biaryloxazolidinone, it exhibits enhanced potency and a favorable safety profile compared to earlier compounds in its class, such as linezolid. This compound has demonstrated excellent in vitro activity against key CAP pathogens, including multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus. Having completed Phase 2 clinical trials for CAP, this compound presents a promising therapeutic option.[1]

These application notes provide a comprehensive overview of the preclinical data and experimental models relevant to the evaluation of this compound in CAP. The protocols detailed below are based on established murine and rat models of bacterial pneumonia and can be adapted for the specific investigation of this compound's efficacy and pharmacodynamics.

Data Presentation

In Vitro Activity of this compound

This compound has shown superior in vitro potency compared to linezolid against a range of respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial species implicated in community-acquired pneumonia.

| Bacterial Species | This compound MIC Range (mg/L) | Linezolid MIC Range (mg/L) | Reference |

| Streptococcus pneumoniae (ErmB) | ≤ 0.25 | 0.5 - 2 | [2] |

| Staphylococcus aureus (MSSA) | 0.5 - 4 | 2 - 4 | [2] |

| Staphylococcus aureus (MRSA) | ≤ 0.25 - 8 | 2 - 8 | [2] |

| Haemophilus influenzae | 0.25 - 2 | 2 - 64 | [2] |

| Moraxella catarrhalis | ≤ 0.25 - 1 | 2 - 16 | [2] |

| Legionella pneumophila | 1 - 4 | 4 - 16 | [2] |

In Vivo Efficacy of Oxazolidinones in Pneumonia Models

While specific in vivo efficacy data for this compound in CAP models is not extensively published, studies on similar oxazolidinones like linezolid and tedizolid in murine and rat pneumonia models provide a strong basis for expected outcomes. These studies demonstrate a significant reduction in bacterial load in the lungs and improved survival rates. The pharmacodynamic parameter most predictive of efficacy for oxazolidinones in these models is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).

| Animal Model | Pathogen | Treatment | Key Findings | Reference |

| Immunocompetent Rat Pneumonia | S. pneumoniae (penicillin-sensitive) | Linezolid (50 mg/kg, oral, b.i.d.) | As effective as ceftriaxone in preventing mortality and reducing bacterial load in bronchoalveolar lavage fluid. | [3] |

| Neutropenic Murine Pneumonia | S. aureus (MRSA) | Linezolid | A fAUC/MIC ratio of 19 was associated with bacteriostasis. | [4] |

| Neutropenic Murine Pneumonia | S. aureus (MRSA) | Tedizolid | A fAUC/MIC ratio of 20 was associated with bacteriostasis. | [4] |

| Immunocompetent Murine Pneumonia | S. pneumoniae | Tedizolid (40 mg/kg/day) | Achieved >2-log reduction in bacterial burden at 24 hours. | [5] |

| Neutropenic Murine Pneumonia | S. pneumoniae | Tedizolid (55 mg/kg/day) | Achieved >2-log reduction in bacterial burden at 24 hours. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of this compound in community-acquired pneumonia models. These protocols are based on established and validated models for other oxazolidinones and can be adapted for this compound.

Murine Model of Pneumococcal Pneumonia

This model is suitable for evaluating the in vivo efficacy of this compound against Streptococcus pneumoniae.

1. Animal Strain and Housing:

-

Use specific pathogen-free female ICR or CBA/J mice, 6-8 weeks old.

-

House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Induction of Neutropenia (for neutropenic model):

-

Administer cyclophosphamide at 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.

3. Bacterial Strain and Inoculum Preparation:

-

Use a clinically relevant strain of S. pneumoniae with a known MIC to this compound.

-

Culture the bacteria on blood agar plates and then in a suitable broth (e.g., Todd-Hewitt broth) to mid-log phase.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).

4. Induction of Pneumonia:

-

Anesthetize the mice using isoflurane.

-

Inoculate intranasally with 50 µL of the bacterial suspension.

5. This compound Treatment:

-

Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

-

Initiate treatment at a specified time post-infection (e.g., 2 hours).

-

Administer this compound at various dose levels and frequencies (e.g., once or twice daily) for a defined duration (e.g., 24-72 hours).

6. Efficacy Endpoints:

-

Bacterial Load in Lungs: At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

-

Survival Studies: Monitor the survival of the animals for a specified period (e.g., 7 days) post-infection.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

A crucial aspect of evaluating a new antibiotic is to determine the PK/PD driver of its efficacy.

1. Pharmacokinetic Studies:

-

Administer a single dose of this compound to uninfected mice via the intended clinical route.

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Determine the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

2. Pharmacodynamic Analysis:

-

Correlate the pharmacokinetic parameters with the efficacy data (bacterial load reduction) from the pneumonia model.

-

Determine the PK/PD index that best predicts the efficacy of this compound (e.g., %T>MIC, Cmax/MIC, or fAUC/MIC). For oxazolidinones, fAUC/MIC is typically the most predictive parameter.

Visualizations

Signaling Pathway: this compound Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow: Murine Pneumonia Model

Caption: Workflow for the murine pneumonia model.

Logical Relationship: PK/PD Analysis

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. fiercepharma.com [fiercepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Radezolid in Cellular and Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Radezolid, a novel oxazolidinone antibiotic, in cellular and tissue samples. The protocols outlined below are essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Introduction

This compound is an oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy is, in part, attributed to its ability to accumulate within host cells, reaching concentrations significantly higher than extracellular levels.[2][3][4] Accurate quantification of this compound in cellular and tissue matrices is crucial for understanding its distribution, efficacy, and potential for treating intracellular infections.

This document provides protocols for two primary methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Scintillation Counting for radiolabeled compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and the related, structurally similar oxazolidinone, Linezolid.

Table 1: In Vitro Antibacterial Activity of this compound and Linezolid

| Organism | This compound MIC (mg/L) | Linezolid MIC (mg/L) |

| S. aureus (MSSA) | 0.5 - 4 | 2 - 4 |

| S. aureus (MRSA) | ≤ 0.25 - 8 | 2 - 8 |

| S. aureus (Linezolid-Resistant) | 0.25 - 2 | 16 |

| S. epidermidis | 0.25 - 2 | 1 - 2 |

| L. monocytogenes | 0.5 | 2 |

| L. pneumophila | 1 - 4 | 4 - 16 |

| E. faecalis (MIC50/MIC90) | 0.25 / 0.50 | 2 / 4 |

MIC: Minimum Inhibitory Concentration. Data compiled from multiple studies.[5][6][7][8]

Table 2: Cellular Accumulation of this compound

| Cell Type | Extracellular Concentration (mg/L) | Incubation Time | Cellular-to-Extracellular Ratio |

| THP-1 Macrophages | 4 | 2 hours | ~12 |

| J774 Macrophages | 4 | 2 hours | ~10-12 |

| Human PMNs | 4 | 2 hours | ~10-12 |

| Human Keratinocytes | Not Specified | 2 and 24 hours | ~10 |

| Human Endothelial Cells | Not Specified | 2 and 24 hours | ~10 |

| Human Bronchial Epithelial Cells | Not Specified | 2 and 24 hours | ~10 |

| Human Osteoblasts | Not Specified | 2 and 24 hours | ~10 |

Data from studies on this compound accumulation.[2][3][4]

Table 3: Bioanalytical Method Parameters for Linezolid (as a proxy for this compound LC-MS/MS)

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| LLOQ | 0.1 µg/mL |

| Inter-assay Precision | <15% |

| Intra-assay Precision | <15% |

| Accuracy | 97 - 112% |

| Extraction Recovery | 78 - 103% |

These parameters for Linezolid can serve as a starting point for the validation of a this compound-specific LC-MS/MS method.[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Cultured Cells using LC-MS/MS

This protocol is adapted from established methods for Linezolid and is suitable for the quantification of this compound in various cell lines.[9][10]

1. Sample Preparation (Cell Lysate) a. Culture cells to the desired confluency and incubate with the desired concentration of this compound for the specified time. b. Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). c. For adherent cells, detach them using a cell scraper in a minimal volume of ice-cold PBS. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. Resuspend the cell pellet in a known volume of chilled lysis buffer (e.g., RIPA buffer with protease inhibitors). A general starting point is 100 µL of buffer per 10^6 cells.[11] e. Lyse the cells by sonication on ice. For cell lysates, sonicate for approximately 1 minute in cycles of 10 seconds on and 10 seconds off.[11] f. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[11] g. Collect the supernatant (cytosolic fraction) for analysis. h. Determine the protein concentration of the lysate using a BCA or Bradford protein assay. Results can be normalized to protein content.

2. Protein Precipitation and Extraction a. To 100 µL of cell lysate supernatant, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis a. Chromatographic Conditions (starting point): i. Column: C18 column (e.g., Waters X-bridge C18, 150 × 4.6 mm, 3.5 µm).[9] ii. Mobile Phase A: Water with 0.1% formic acid.[9] iii. Mobile Phase B: Acetonitrile with 0.1% formic acid.[9] iv. Flow Rate: 0.6 mL/min.[9] v. Gradient: Develop a suitable gradient to ensure separation from matrix components. b. Mass Spectrometry Conditions: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: These will need to be optimized for this compound and the chosen internal standard.

4. Data Analysis a. Construct a calibration curve using standards prepared in a blank cell lysate matrix. b. Quantify the this compound concentration in the samples by interpolating from the calibration curve. c. Normalize the concentration to the protein content of the lysate (e.g., ng of this compound/mg of protein).

Protocol 2: Quantification of Radiolabeled this compound in Cultured Cells

This protocol is based on studies that have successfully used radiolabeled this compound to determine cellular accumulation.[2]

1. Cell Culture and Incubation a. Culture cells as described in Protocol 1. b. Incubate cells with [14C]-Radezolid at the desired concentration and for the specified duration.

2. Sample Collection and Lysis a. Wash the cells three times with ice-cold PBS to remove extracellular radiolabeled drug. b. Lyse the cells by sonication in a known volume of water or lysis buffer.[2]

3. Scintillation Counting a. Transfer a known volume of the cell lysate to a scintillation vial. b. Add an appropriate scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis a. Create a standard curve by measuring the counts per minute (CPM) of known concentrations of [14C]-Radezolid. b. Determine the concentration of this compound in the cell lysates from the standard curve. c. The cellular concentration can be calculated and expressed relative to the extracellular concentration to determine the accumulation ratio.

Protocol 3: Quantification of this compound in Tissue Samples

This protocol provides a general framework for the extraction and quantification of this compound from tissue samples, which should be optimized for the specific tissue type.

1. Tissue Homogenization a. Excise the tissue of interest and rinse with ice-cold PBS to remove any blood.[11] b. Weigh the tissue and cut it into small pieces on ice. c. Add a suitable volume of homogenization buffer (e.g., RIPA buffer). A general guideline is 500 µL of buffer per 10 mg of tissue.[11] d. Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.[11] e. Keep the sample on ice for 30 minutes, with occasional vortexing.[11]

2. Lysate Processing and Extraction a. Sonicate the homogenate to further disrupt cells and shear DNA. For tissue lysates, this may require 2-5 minutes in cycles.[11] b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.[11] c. Collect the supernatant. d. Proceed with protein precipitation and extraction as described in Protocol 1, steps 2a-2e.